molecular formula C20H14N4 B6127241 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile

3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B6127241
M. Wt: 310.4 g/mol
InChI Key: LYJJXWZNKWNDBT-UHFFFAOYSA-N
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Description

3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties, including anticancer, anti-human immunodeficiency virus, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Properties

IUPAC Name

3-(benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c21-11-17-19-16(10-15-8-4-5-9-18(15)24-19)13-23-20(17)22-12-14-6-2-1-3-7-14/h1-10,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJJXWZNKWNDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile typically involves the reaction of benzonaphthyridine N-oxides with trimethylsilane carbonitrile in dichloromethane at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding acids by boiling in aqueous alkali .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells. The compound may also inhibit key enzymes involved in the proliferation of human immunodeficiency virus and microbial pathogens .

Comparison with Similar Compounds

  • Benzo[c][1,5]naphthyridine-6-carbonitrile
  • Benzo[h][1,6]naphthyridine-5-carbonitrile

Comparison: 3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific benzylamino substitution, which imparts distinct biological activities compared to other naphthyridine derivatives. The presence of the benzylamino group enhances its ability to interact with biological targets, making it a more potent candidate for therapeutic applications .

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